molecular formula C16H13ClF3N3O3 B2537526 (5-Chloro-6-hydroxypyridin-3-yl)(3-((4-(trifluoromethyl)pyridin-2-yl)oxy)pyrrolidin-1-yl)methanone CAS No. 2034319-01-0

(5-Chloro-6-hydroxypyridin-3-yl)(3-((4-(trifluoromethyl)pyridin-2-yl)oxy)pyrrolidin-1-yl)methanone

Cat. No. B2537526
CAS RN: 2034319-01-0
M. Wt: 387.74
InChI Key: LHUBVCFMAFTPOI-UHFFFAOYSA-N
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Description

The compound contains several functional groups including a pyridine ring, a pyrrolidine ring, a trifluoromethyl group, and a ketone group. These functional groups suggest that the compound could have a variety of chemical properties and potential applications .


Molecular Structure Analysis

The compound has a complex structure with multiple rings and functional groups. The presence of the trifluoromethyl group and the pyridine ring could contribute to the compound’s unique physical and chemical properties .


Chemical Reactions Analysis

The compound’s reactivity would likely be influenced by its functional groups. For example, the pyridine ring could participate in electrophilic substitution reactions, while the ketone group could undergo reactions such as reduction or condensation .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the trifluoromethyl group could increase the compound’s lipophilicity, which could influence its solubility and stability .

Scientific Research Applications

Synthesis and Structural Characterization

  • Research focused on the synthesis of unexpected products from the condensation reaction between 2-acetylpyridine and 2-formylpyridine under Claisen-Schmidt reaction conditions. The study identified compounds with potential antimicrobial and antioxidant activities, highlighting a sequence of reactions leading to substituted cyclohexanol derivatives (Rusnac et al., 2020).

Biological Screening

  • The synthesis of 5-methoxylated 3-pyrrolin-2-ones via the rearrangement of chlorinated pyrrolidin-2-ones was explored for their usefulness in preparing agrochemicals or medicinal compounds. This highlights the versatility of related compounds in synthesizing biologically active molecules (Ghelfi et al., 2003).

Catalytic and Mechanistic Studies

  • A study on the mechanism of action of 2-formyl-4-pyrrolidinopyridine (FPP) contradicted the expected nucleophilic catalysis mechanism, suggesting a dioxolanone intermediate in the catalysis process. This research contributes to our understanding of the catalytic activities of pyridine-containing compounds (Sammakia & Hurley, 1999).

Antiproliferative and Catalytic Properties

  • Organotin(IV) complexes derived from (2-hydroxyphenyl)(pyrrolidin-1-yl)methanone thiosemicarbazone and related compounds were synthesized and characterized. These complexes were evaluated for their antimicrobial activities and potential as drugs, demonstrating the application of related compounds in medicinal chemistry (Singh et al., 2016).

Future Directions

The future research directions for this compound would likely depend on its observed biological activity. Given the presence of functional groups common in pharmaceuticals and agrochemicals, it could be interesting to explore its potential applications in these areas .

properties

IUPAC Name

3-chloro-5-[3-[4-(trifluoromethyl)pyridin-2-yl]oxypyrrolidine-1-carbonyl]-1H-pyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClF3N3O3/c17-12-5-9(7-22-14(12)24)15(25)23-4-2-11(8-23)26-13-6-10(1-3-21-13)16(18,19)20/h1,3,5-7,11H,2,4,8H2,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHUBVCFMAFTPOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1OC2=NC=CC(=C2)C(F)(F)F)C(=O)C3=CNC(=O)C(=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClF3N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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